molecular formula C17H11F2N3O2 B3404780 N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide CAS No. 1251574-17-0

N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide

Cat. No.: B3404780
CAS No.: 1251574-17-0
M. Wt: 327.28
InChI Key: YBHSTVCVCYEIQX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a pyrimidin-2-yloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide typically involves the following steps:

    Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate halogenated reagent to form the pyrimidin-2-yloxy intermediate.

    Coupling with 2,4-Difluorophenyl Group: The intermediate is then coupled with a 2,4-difluorophenyl group using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide: A structurally similar compound with a different core structure.

    N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)aniline: Another related compound with an aniline core.

Uniqueness

N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-pyrimidin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O2/c18-12-5-6-15(14(19)10-12)22-16(23)11-3-1-4-13(9-11)24-17-20-7-2-8-21-17/h1-10H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHSTVCVCYEIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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